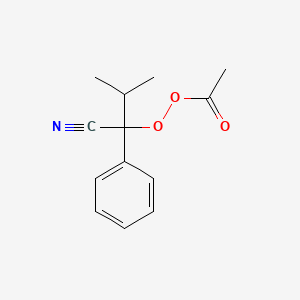
Ethaneperoxoic acid, 1-cyano-2-methyl-1-phenylpropyl ester
Description
Ethaneperoxoic acid, 1-cyano-2-methyl-1-phenylpropyl ester is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.2365 . This compound is known for its unique structure, which includes a cyano group, a methyl group, and a phenyl group attached to a propyl ester. It is used in various chemical reactions and has applications in scientific research.
Properties
CAS No. |
58422-72-3 |
|---|---|
Molecular Formula |
C13H15NO3 |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
(1-cyano-2-methyl-1-phenylpropyl) ethaneperoxoate |
InChI |
InChI=1S/C13H15NO3/c1-10(2)13(9-14,17-16-11(3)15)12-7-5-4-6-8-12/h4-8,10H,1-3H3 |
InChI Key |
HMIKRYJZDKEUNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C#N)(C1=CC=CC=C1)OOC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethaneperoxoic acid, 1-cyano-2-methyl-1-phenylpropyl ester typically involves the reaction of ethaneperoxoic acid with 1-cyano-2-methyl-1-phenylpropyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethaneperoxoic acid, 1-cyano-2-methyl-1-phenylpropyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Ethaneperoxoic acid, 1-cyano-2-methyl-1-phenylpropyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create various derivatives.
Biology: The compound can be used in biochemical assays to study enzyme activity.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethaneperoxoic acid, 1-cyano-2-methyl-1-phenylpropyl ester involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, while the ester group can participate in nucleophilic attacks. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Ethaneperoxoic acid, 1-cyano-1-(2-methylphenyl)ethyl ester: Similar structure but with a different substitution pattern on the phenyl ring.
Ethaneperoxoic acid, 1-cyano-1-[2-(2-phenyl-1,3-dioxolan-2-yl)ethyl]pentyl ester: Contains a dioxolane ring, making it structurally distinct.
Uniqueness
Ethaneperoxoic acid, 1-cyano-2-methyl-1-phenylpropyl ester is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of functional groups allows it to participate in a wide range of chemical reactions, making it valuable in various research applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


